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Compound of Interest

Compound Name: 2-Bromo-1-(1H-pyrrol-1-yl)ethanone

CAS No.: 143501-78-4

Cat. No.: B585556

Get Quote

To understand the IR spectral divergence between N-acyl pyrroles and standard amides, we must analyze the behavior of the nitrogen lone pair ( nN​)

In a standard aliphatic amide (e.g., N,N-dimethylacetamide), the nitrogen lone pair delocalizes into the carbonyl π∗ orbital. This nN​→πC=O∗​resonan

reduces the C=O bond order. Consequently, the carbonyl stretching frequency ( νC=O​) is lowered, typically appearing between 1640 and 1680 cm −1

Conversely, in an N-acyl pyrrole, the nitrogen atom is embedded within a five-membered heterocyclic ring. The nitrogen's lone pair is fundamentally re

energetic penalty for breaking aromaticity is exceptionally high, the lone pair is virtually unavailable for delocalization into the carbonyl group[2].

As a result, the carbonyl group is electronically isolated from the nitrogen, retaining strict double-bond character. This lack of resonance causes a sign

1700–1745 cm −1 range[3]. This shifts their spectroscopic and chemical profile away from amides and closer to that of highly electrophilic esters or ke

Visualizing Orbital Pathways and IR Impact
The following diagram illustrates the logical relationship between molecular orbital delocalization, resonance stabilization, and the resulting IR stretch
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Mechanistic divergence of nitrogen lone pair delocalization and its impact on IR frequencies.

Comparative Quantitative Data
The table below summarizes the quantitative IR data and corresponding electrophilic profiles of N-acyl pyrroles compared to alternative carbonyl scaf
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Scaffold Class Representative Compound νC=O​Stretch (cm −1 ) Resonance Stabili

Standard Amide N,N-Dimethylacetamide 1640 – 1680 Strong ( n→π∗ )

Ketone Acetophenone 1680 – 1700 None

N-Acyl Pyrrole 1-(1H-pyrrol-1-yl)ethanone 1700 – 1745 Suppressed (Aromat

Ester Ethyl Acetate 1730 – 1750 Moderate ( p→π∗ )

Note: The exact νC=O​of an N-acyl pyrrole depends on secondary substituents on the pyrrole ring, but it will consistently present >1700 cm −1 [3].

Experimental Protocol: Self-Validating ATR-FTIR Analysis
To empirically validate the suppressed amide resonance in N-acyl pyrroles, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spec

Causality Behind the Method: Why use ATR over traditional Transmission (KBr Pellet) methods? KBr is highly hygroscopic. Absorbed atmospheric mo

shift the carbonyl region via hydrogen bonding. ATR utilizes a diamond or ZnSe crystal, allowing for the direct analysis of neat samples, preserving th

Step-by-Step Methodology:

Instrument Calibration & Background Acquisition:

Action: Clean the ATR crystal with a volatile, spectroscopy-grade solvent (e.g., isopropanol) and acquire a background spectrum (32 scans, 4 cm

Causality: This ensures atmospheric CO 2​and water vapor are digitally subtracted, preventing spectral artifacts in the critical 1600–1800 cm −1 r

Control Validation (The Self-Validating Step):

Action: Analyze a standard amide control (e.g., N,N-dimethylacetamide).

Validation Check: The system is validated if the control exhibits a sharp νC=O​peak between 1640–1660 cm −1 . If the peak exceeds 1680 cm −1

N-Acyl Pyrrole Sample Acquisition:

Action: Apply 1–2 mg of the synthesized N-acyl pyrrole to the crystal. Apply consistent pressure using the ATR anvil.

Causality: Consistent pressure ensures uniform optical contact between the sample and the evanescent wave, maximizing the signal-to-noise ra

Spectral Processing & Peak Picking:

Action: Apply an automated baseline correction and execute peak picking in the 1600–1800 cm −1 window.

Expected Result: A sharp, intense peak between 1700–1745 cm −1 will be observed, confirming the suppressed amide resonance and high C=O

Implications in Drug Development
Recognizing the IR shift of N-acyl pyrroles is not just an analytical exercise; it is a predictor of chemical reactivity. Because the carbonyl carbon is high

are extensively utilized in drug development as powerful acyl transfer agents, precursors for cross-coupling reactions, and highly reactive intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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